Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate
Description
Historical Context and Development
The development of tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate emerged from the broader evolution of spirocyclic chemistry during the late 20th and early 21st centuries. The compound was first documented in chemical databases in 2013, with initial structural characterization and registration occurring on December 27, 2013. This timing coincides with the growing recognition of spirocyclic compounds as privileged scaffolds in drug discovery, particularly those containing nitrogen heterocycles that could serve as bioisosteres for traditional pharmaceutical motifs.
The systematic exploration of diazaspiro compounds gained momentum following advances in synthetic methodologies that enabled efficient construction of spiro junctions. Patent literature from the 2010s demonstrates increasing interest in related spirocyclic frameworks, with Chinese patent CN109503624A describing synthetic approaches to structurally similar compounds in the 2,5-diazaspiro[3.5]nonane family. The development trajectory reflects the pharmaceutical industry's pursuit of three-dimensional molecular architectures that could escape the limitations of traditional flat aromatic systems.
Synthetic chemistry advancements in the 2010s, particularly improvements in cyclization methodologies and protecting group strategies, facilitated access to complex spirocyclic frameworks like this compound. The emergence of this compound represents part of a broader movement toward structurally diverse heterocyclic systems that could provide novel pharmacological profiles and overcome challenges associated with traditional drug-like molecules.
Nomenclature and Structural Classification
This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for spirocyclic compounds. The name explicitly describes several key structural features: the tert-butyl group represents a tertiary butyl substituent serving as a carboxylate protecting group, while the numerical designation [3.5] indicates the ring sizes connected through the spiro junction - a three-membered component linked to a five-membered component within the overall nine-membered framework.
The compound's systematic name reflects its classification within the diazaspiro family, where "diaza" indicates the presence of two nitrogen atoms within the spirocyclic framework. The positional numbering 5,8-diazaspiro identifies the specific locations of nitrogen atoms within the ring system, distinguishing it from other isomeric arrangements such as 2,5-diazaspiro[3.5]nonane or 2,7-diazaspiro[3.5]nonane derivatives.
Alternative nomenclature systems provide additional descriptive approaches to this compound. The designation "5-Boc-5,8-diaza-spiro[3.5]nonane" commonly appears in synthetic literature, where "Boc" represents the tert-butoxycarbonyl protecting group. This abbreviated form, while containing acronyms, emphasizes the compound's role as a protected amine derivative suitable for further synthetic elaboration.
| Nomenclature System | Designation | Key Features |
|---|---|---|
| Systematic International Union of Pure and Applied Chemistry | This compound | Complete structural description |
| Chemical Abstracts Service | 886766-34-3 | Unique registry identifier |
| Simplified Molecular Input Line Entry System | CC(C)(C)OC(=O)N1CCNCC12CCC2 | Linear structural representation |
| International Chemical Identifier | YZZOBJMUDHAXFE-UHFFFAOYSA-N | Standardized hash identifier |
Position in Heterocyclic Chemistry
This compound occupies a distinctive position within heterocyclic chemistry as a member of the spirocyclic diamine class. This classification places the compound at the intersection of several important chemical domains: nitrogen heterocycle chemistry, spirocyclic systems, and protected amine methodology. The compound's structural features align with current trends in medicinal chemistry that emphasize three-dimensional molecular architectures capable of accessing previously unexplored chemical space.
The spirocyclic framework distinguishes this compound from conventional linear or monocyclic heterocycles by introducing conformational rigidity and defined spatial relationships between functional groups. This rigidity contrasts sharply with flexible aliphatic chains while providing greater structural complexity than simple aromatic systems. The 5,8-diazaspiro[3.5]nonane core represents one of several possible nitrogen-containing spiro arrangements, with related systems including 2,7-diazaspiro[3.5]nonane and 1,7-diazaspiro[3.5]nonane derivatives.
Within the broader context of nitrogen heterocycles, this compound exemplifies the evolution from traditional six-membered pyridine and pyrimidine systems toward more complex polycyclic architectures. The presence of two nitrogen atoms in different chemical environments - one protected as a carbamate and one free as a secondary amine - provides orthogonal reactivity patterns that enable selective functionalization strategies. This dual nitrogen functionality positions the compound as a versatile synthetic intermediate capable of undergoing diverse chemical transformations.
The compound's relationship to other spirocyclic systems extends beyond simple structural similarity to encompass mechanistic and synthetic connections. Related compounds such as 2-oxa-5,8-diazaspiro[3.5]nonane derivatives demonstrate how heteroatom substitution can modulate properties while maintaining the essential spirocyclic framework. These structural relationships provide insights into structure-activity relationships and guide the design of related compounds with tailored properties.
Key Physicochemical Properties
The physicochemical properties of this compound reflect its complex heterocyclic structure and functional group composition. The molecular formula C12H22N2O2 corresponds to a molecular weight of 226.32 grams per mole, placing the compound within the typical range for small molecule pharmaceuticals and synthetic intermediates. This molecular weight represents an optimal balance between structural complexity and synthetic accessibility, enabling efficient purification and characterization while maintaining sufficient functionality for diverse applications.
Computational predictions provide insights into the compound's physical behavior under standard conditions. The predicted boiling point of 319.4 ± 17.0 degrees Celsius suggests thermal stability suitable for standard synthetic manipulations and purification procedures. The calculated density of 1.08 ± 0.1 grams per cubic centimeter indicates moderate molecular packing consistent with the compound's heterocyclic structure and hydrogen bonding capabilities.
| Property | Value | Method/Source | Significance |
|---|---|---|---|
| Molecular Weight | 226.32 g/mol | Computational Analysis | Pharmaceutical compatibility |
| Molecular Formula | C12H22N2O2 | Structural Determination | Elemental composition |
| Predicted Boiling Point | 319.4 ± 17.0°C | Computational Prediction | Thermal stability |
| Predicted Density | 1.08 ± 0.1 g/cm³ | Computational Prediction | Physical handling properties |
| Predicted logP | 1.50 | Computational Analysis | Lipophilicity assessment |
| Predicted pKa | 10.09 ± 0.20 | Computational Analysis | Ionization behavior |
Solubility characteristics play a crucial role in determining the compound's synthetic utility and potential applications. The presence of both polar carbamate functionality and nonpolar alkyl groups suggests moderate solubility in organic solvents commonly used in synthetic chemistry, including dichloromethane, tetrahydrofuran, and ethanol. The tert-butyl protecting group enhances lipophilicity while the nitrogen atoms provide hydrogen bonding acceptor capabilities, creating a balanced solubility profile suitable for diverse reaction conditions.
The compound's stability profile encompasses both chemical and thermal considerations relevant to synthetic applications. The carbamate protecting group demonstrates stability under neutral and basic conditions while remaining cleavable under acidic conditions or through hydrogenolysis. This selective stability enables complex synthetic sequences where orthogonal protection strategies are required. Storage recommendations typically specify refrigerated conditions at 2-8 degrees Celsius to maintain long-term stability and prevent degradation.
Spectroscopic properties provide additional characterization parameters essential for synthetic applications. Nuclear magnetic resonance spectroscopy reveals characteristic patterns consistent with the spirocyclic framework, including distinctive chemical shifts for the spiro carbon and nitrogen-adjacent carbons. Mass spectrometric analysis confirms the molecular ion and provides fragmentation patterns useful for structural confirmation and purity assessment.
Properties
IUPAC Name |
tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-7-13-9-12(14)5-4-6-12/h13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZOBJMUDHAXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC12CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886766-34-3 | |
| Record name | tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stepwise Synthesis Description
| Step | Reaction Description | Reagents & Solvents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Condensation of ethyl malonate with a precursor in ethanol | Ethyl malonate, ethanol, ammonium acetate | 25–80 °C, 5 h | Intermediate compound 2 | ~41% |
| 2 | Reduction of compound 2 with lithium borohydride | Lithium borohydride, tetrahydrofuran (THF) | 0–70 °C, 2.5 h | Compound 3 (yellow oil) | ~100% |
| 3 | Tosylation of compound 3 | p-Toluenesulfonyl chloride, triethylamine, dichloromethane | 25 °C, 12 h | Compound 4 (yellow oil) | ~100% |
| 4 | Ring closure via base-mediated cyclization | Cesium carbonate, potassium iodide, acetonitrile | 25–90 °C, 3 h | Compound 5 (yellow oil) | ~70% |
| 5 | Reduction of compound 5 | Magnesium chips, methanol | 25–80 °C, 1 h | Compound 6 (yellow oil) | ~100% |
| 6 | Boc-protection of amine | Boc anhydride, potassium carbonate, THF/water | 25 °C, 12 h | Compound 7 (yellow solid) | ~38% |
| 7 | Catalytic hydrogenation | Palladium on carbon, methanol, H2 (30 psi) | 25 °C, 3 h | Final compound (white solid) | ~89% |
Step 1: Formation of Intermediate Compound 2
Ethyl malonate is reacted with a suitable precursor (e.g., 1-toluate-4-piperidone) in ethanol with ammonium acetate as a catalyst. The mixture is heated to reflux (~80 °C) for 5 hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is neutralized and extracted to isolate compound 2 with moderate yield (~41%).
Step 2: Reduction to Compound 3
Compound 2 is dissolved in tetrahydrofuran and cooled to 0 °C. Lithium borohydride is added portionwise, and the mixture is stirred initially at low temperature, then heated to 70 °C for 2 hours. This step converts ester groups to alcohols or reduces intermediates to facilitate further functionalization. The product is obtained as a yellow oil with near-quantitative yield.
Step 3: Tosylation to Compound 4
Compound 3 undergoes tosylation using p-toluenesulfonyl chloride and triethylamine in dichloromethane at room temperature overnight. This step introduces a good leaving group for subsequent cyclization. The product is isolated as a yellow oil with excellent yield.
Step 4: Ring Closure to Compound 5
Cesium carbonate and potassium iodide are added to a solution of compound 4 in acetonitrile. The mixture is refluxed at 90 °C for 3 hours to promote intramolecular nucleophilic substitution, forming the spirocyclic ring system. Compound 5 is obtained with a 70% yield.
Step 5: Reduction to Compound 6
Magnesium turnings are added to compound 5 in methanol, and the mixture is heated to ~80 °C. This reduction step is rapid (~1 hour) and yields compound 6 quantitatively as a yellow oil.
Step 6: Boc Protection to Compound 7
Compound 6 is reacted with Boc anhydride and potassium carbonate in a biphasic mixture of tetrahydrofuran and water at room temperature for 12 hours. This step protects the amine functionality, yielding compound 7 as a yellow solid. The yield is moderate (~38%) due to purification losses.
Step 7: Catalytic Hydrogenation to Final Product
Compound 7 is subjected to hydrogenation using palladium on carbon catalyst in methanol under 30 psi hydrogen pressure at room temperature for 3 hours. This final step removes protecting groups or reduces residual unsaturation to yield the target compound as a white solid with high yield (~89%).
Reaction Conditions Summary Table
| Step | Temperature (°C) | Time (h) | Solvent(s) | Key Reagents | Yield (%) |
|---|---|---|---|---|---|
| 1 | 25–80 | 5 | Ethanol | Ethyl malonate, ammonium acetate | 41 |
| 2 | 0–70 | 2.5 | THF | Lithium borohydride | 100 |
| 3 | 25 | 12 | Dichloromethane | p-Toluenesulfonyl chloride, triethylamine | 100 |
| 4 | 25–90 | 3 | Acetonitrile | Cesium carbonate, potassium iodide | 70 |
| 5 | 25–80 | 1 | Methanol | Magnesium chips | 100 |
| 6 | 25 | 12 | THF/Water | Boc anhydride, potassium carbonate | 38 |
| 7 | 25 | 3 | Methanol | Pd/C, H2 (30 psi) | 89 |
Analytical Data and Purity
- The final compound is typically characterized by NMR spectroscopy (e.g., ^1H NMR in MeOD at 400 MHz), showing characteristic multiplets corresponding to the spirocyclic framework and tert-butyl ester group.
- Purity is generally above 98% as confirmed by chromatographic methods.
- The compound is a white solid with controlled moisture content (<1%) and low impurities (<1%).
Research Findings and Industrial Relevance
- The described synthesis method is notable for employing commercially available raw materials and reagents.
- Reaction conditions are mild and amenable to scale-up, making the method suitable for industrial production.
- The use of cesium carbonate for ring closure and magnesium for reduction are key steps that ensure high conversion and selectivity.
- The multi-step process balances yield and purity, with the Boc protection step requiring careful purification to optimize yield.
- The final hydrogenation step ensures removal of residual protecting groups and impurities, yielding a pharmaceutically relevant intermediate for API synthesis.
Chemical Reactions Analysis
Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate exhibits significant antimicrobial properties. The compound's ability to modulate enzyme and receptor activities allows it to inhibit microbial growth effectively. This makes it a candidate for developing new antibiotics or antimicrobial agents aimed at combating resistant strains of bacteria.
Anticancer Properties
The compound has also shown promise in anticancer research. Studies suggest that it can induce apoptosis in cancer cells through specific interactions with molecular targets involved in cell survival pathways. This mechanism positions it as a potential lead compound for further development in cancer therapeutics.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its spirocyclic structure enables the formation of complex molecules through various chemical reactions, including:
- Cycloadditions : The compound can participate in cycloaddition reactions to form larger cyclic structures.
- Functional Group Transformations : It can undergo transformations to introduce different functional groups, enhancing the diversity of synthetic pathways.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies focus on:
- Modifying the spirocyclic framework to enhance potency and selectivity against specific biological targets.
- Exploring different substituents on the nitrogen atoms to improve solubility and bioavailability.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against several bacterial strains, highlighting its potential as a new antibiotic agent.
- Cancer Cell Apoptosis Induction : Research conducted at a leading university showed that the compound could trigger apoptosis in specific cancer cell lines, suggesting its utility in cancer treatment protocols.
- Synthetic Methodology Development : A recent publication outlined innovative synthetic routes for producing this compound efficiently, emphasizing its role as an intermediate in complex organic syntheses.
Mechanism of Action
The mechanism of action of Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Key Properties :
- Boiling Point : 319.4 ± 17.0°C (predicted) .
- Density : 1.08 ± 0.1 g/cm³ .
- Storage : Stable at 2–8°C in a dry, dark environment .
Structural Variations and Molecular Properties
The spirocyclic diazaspiro framework is modified in related compounds by altering heteroatom positions, substituents, or functional groups. Below is a comparative analysis:
Impact of Structural Differences
Heteroatom Positioning (Oxa vs. Diaza)
- The introduction of oxygen (e.g., 2-oxa or 5-oxa) alters electron distribution and hydrogen-bonding capacity, influencing reactivity. For example, Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate (CAS 1367936-05-7) exhibits stronger polarity compared to its non-oxygenated counterpart, enhancing its antimicrobial activity .
- Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate (CAS 1251005-61-4) shows distinct enzyme inhibition profiles due to the oxa group’s placement near the carbamate moiety .
Substituent Effects
- Methyl groups (e.g., at position 6 in Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate) increase steric hindrance, affecting binding to biological targets. This compound’s methyl substitution improves metabolic stability in anticancer derivatives .
- Hydrochloride salts (e.g., Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride) enhance solubility, making them preferable for in vitro pharmacological assays .
Biological Activity
Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate is a compound characterized by its unique spirocyclic structure, which incorporates two nitrogen atoms within a bicyclic framework. This structural configuration contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
- Chemical Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 886766-31-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The spirocyclic structure enables the compound to fit into binding sites, potentially modulating the activity of target molecules. This interaction may lead to various biological effects, such as:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could function as an agonist or antagonist for certain receptors, influencing signaling pathways crucial for cellular responses.
Biological Activities
Preliminary studies have indicated that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Research has suggested potential efficacy against various bacterial strains.
- Anticancer Properties : The compound has been explored for its ability to inhibit cancer cell proliferation.
- Immunomodulatory Effects : It may influence immune responses, making it a candidate for further investigation in inflammatory diseases.
Research Findings and Case Studies
Recent studies have highlighted the compound's potential in drug development and therapeutic applications:
- A study demonstrated that derivatives of diazaspiro compounds can regulate chemokine receptors (CCR3 and CCR5), which are implicated in HIV infection and related diseases . This suggests that this compound could serve as a lead structure for developing antiviral agents.
- Another investigation focused on the synthesis of spirocyclic pyrrolidines from similar precursors, showcasing the versatility of spiro compounds in medicinal chemistry . The methodologies developed allow for scalable production, which is essential for further biological evaluation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid | Spirocyclic | Contains a carboxylic acid instead of an ester |
| Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate | Oxa-spirocyclic | Incorporates an oxygen atom into the spiro structure |
| 1,2-Diazabicyclo[2.2.2]octane | Bicyclic | Different bicyclic arrangement without spiro linkage |
The positioning of nitrogen atoms within the spiro framework of this compound may confer distinct chemical reactivity and biological properties compared to these similar compounds.
Q & A
Q. What are the standard synthetic routes for tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in the preparation of sigma receptor ligands, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (a structural analog) reacts with halo-derivatives in acetonitrile (ACN) using K2CO3 as a base. Reaction optimization focuses on solvent choice (e.g., ACN for solubility), temperature (room temperature to 70°C), and stoichiometry (1:1.6 molar ratio of starting materials). Post-reaction workup involves extraction with ethyl acetate (EtOAc), brine washing, and silica gel chromatography for purification .
Q. How is this compound characterized structurally?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm spirocyclic backbone integrity and tert-butyl group presence.
- Mass Spectrometry (LCMS) : Used to verify molecular weight (e.g., m/z 756 [M+H]<sup>+</sup> in derivative synthesis) .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, particularly for spirocyclic systems, to resolve bond angles and stereochemistry .
Q. What safety protocols are critical when handling this compound?
- Storage : Refrigerated (2–8°C) in airtight containers to prevent hydrolysis of the tert-butyl carbamate group.
- Handling : Use nitrile gloves, chemical fume hoods, and flame-retardant lab coats. Avoid inhalation of dust; electrostatic discharge precautions are mandatory due to its low vapor pressure .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in drug discovery?
Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic sites. For example, the spirocyclic nitrogen atoms show higher electron density, making them targets for electrophilic modifications. Molecular docking studies (e.g., with sigma receptors) evaluate binding affinities, guiding structural optimization for pharmacological activity .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Dynamic NMR : Resolves conformational exchange broadening in spirocyclic systems by analyzing temperature-dependent <sup>1</sup>H NMR shifts.
- High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric impurities (e.g., tert-butyl vs. Boc-protected analogs) with <1 ppm mass accuracy.
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in complex derivatives, such as those with trifluoromethyl groups .
Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?
The tert-butyl group introduces steric hindrance, directing reactions to less hindered nitrogen sites. For example, alkylation of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate occurs preferentially at the non-tert-butyl nitrogen (N7) due to reduced steric bulk. Electronic effects (e.g., electron-withdrawing substituents on aryl halides) further modulate reaction rates in Suzuki-Miyaura couplings .
Q. What methodologies validate the purity of this compound in pharmacological studies?
- HPLC with Charged Aerosol Detection (CAD) : Quantifies low-UV-absorbing tert-butyl derivatives (e.g., 95–97% purity criteria).
- Elemental Analysis : Confirms C/H/N ratios (±0.4% tolerance) to detect inorganic salts or solvent residues.
- Chiral HPLC : Essential for enantiopure analogs, as spirocyclic centers can racemize under acidic/basic conditions .
Methodological Insights from Evidence
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
